![molecular formula C20H31N5O B2528575 1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 2415463-07-7](/img/structure/B2528575.png)
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of azepane, piperidine, and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Cyclization reactions: These reactions involve the formation of a ring structure, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(Azepan-1-yl)ethan-1-one: A simpler analog with similar structural features.
1-(Azepan-1-yl)-4-chlorophthalazine: A compound with a similar azepane moiety but different functional groups.
Azepan-1-yl(4-tert-butylphenyl)methanone: Another related compound with a different substituent on the azepane ring.
Uniqueness
1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its combination of azepane, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c26-20(24-11-3-1-2-4-12-24)15-23-13-8-18(9-14-23)25(17-5-6-17)19-7-10-21-16-22-19/h7,10,16-18H,1-6,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWLWFDQCSCRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
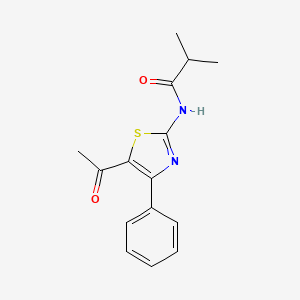
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
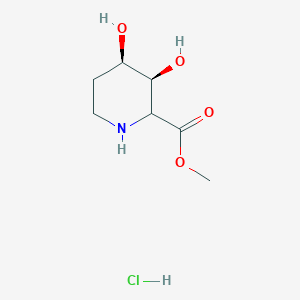
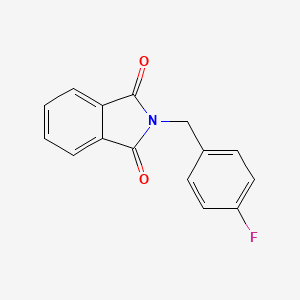
![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)
![1-[1-(4-fluorobenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2528500.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)
![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)
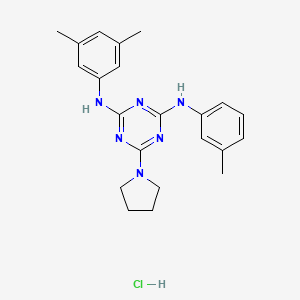

![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)
![8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2528512.png)
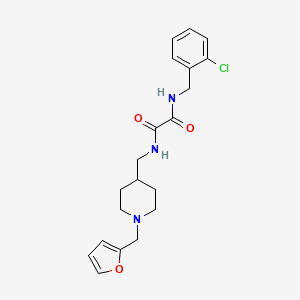
![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2528515.png)
